molecular formula C27H25N5O3S B11237526 2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11237526
M. Wt: 499.6 g/mol
InChI Key: ZCSBRWSNDQSTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of indole, triazole, and acetamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole and triazole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other indole and triazole derivatives, such as:

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H25N5O3S/c1-17-8-10-18(11-9-17)29-25(33)16-36-27-31-30-26(21-15-28-22-7-5-4-6-20(21)22)32(27)23-14-19(34-2)12-13-24(23)35-3/h4-15,28H,16H2,1-3H3,(H,29,33)

InChI Key

ZCSBRWSNDQSTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.